6-Chloro-6-deoxysucrose
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Overview
Description
6-Chloro-6-deoxysucrose is a modified sugar molecule where the hydroxyl group at the sixth position of sucrose is replaced by a chlorine atom. This alteration imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-6-deoxysucrose typically involves the chlorination of sucrose derivatives. One common method includes the use of thionyl chloride (SOCl2) in the presence of pyridine, which facilitates the substitution of the hydroxyl group with a chlorine atom . Another approach involves the use of immobilized isomaltulose-producing microorganisms for transglucosylation reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods ensures the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-6-deoxysucrose undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the sugar moiety, potentially altering its biological activity.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used to replace the chlorine atom.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) are commonly used.
Major Products Formed: The products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the sugar.
Scientific Research Applications
6-Chloro-6-deoxysucrose has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other chlorinated sugars and derivatives.
Biology: The compound has been studied for its effects on glucose metabolism in spermatozoa, showing potential as a reversible contraceptive
Mechanism of Action
The mechanism by which 6-Chloro-6-deoxysucrose exerts its effects involves the inhibition of glucose metabolism. In spermatozoa, it prevents the oxidation of glucose, leading to reduced fertility . This inhibition occurs at specific steps in the glycolytic pathway, such as the triose phosphate isomerase or glyceraldehyde 3-phosphate dehydrogenase reactions .
Comparison with Similar Compounds
- 6-Chloro-6-deoxyglucose
- 6-Chloro-6-deoxyfructose
- 6-Chloro-6-deoxymannose
- 6-Chloro-6-deoxygalactose
Comparison: 6-Chloro-6-deoxysucrose is unique among its analogs due to its specific structure and the presence of both glucose and fructose moieties. This dual sugar composition imparts distinct chemical and biological properties, making it more versatile in certain applications compared to its monosaccharide counterparts .
Properties
CAS No. |
40984-18-7 |
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Molecular Formula |
C12H21ClO10 |
Molecular Weight |
360.74 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-2-(chloromethyl)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H21ClO10/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,14-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1 |
InChI Key |
JVKKWZDNSGVFPI-UGDNZRGBSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CCl)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)(CO)OC2C(C(C(C(O2)CCl)O)O)O)O)O)O |
Origin of Product |
United States |
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